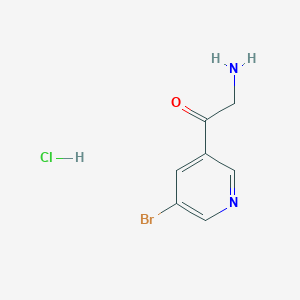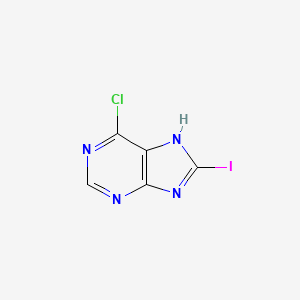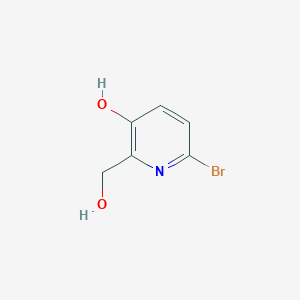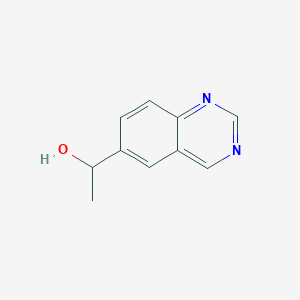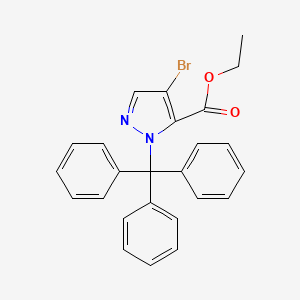
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trityl group and the bromine atom in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The trityl group is introduced to protect the nitrogen atom in the pyrazole ring, which can be later removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deprotection: The trityl group can be removed under acidic conditions to yield the free pyrazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazole compound.
Deprotection: Free pyrazole derivative without the trityl group.
Applications De Recherche Scientifique
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is not well-defined due to its primary use as an intermediate in synthesis. its derivatives may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the pyrazole ring and substituents. The trityl group serves as a protective group during synthesis, ensuring the stability of the compound until the desired reaction is achieved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the trityl group, making it more reactive in certain conditions.
1-Phenyl-3-methyl-4-bromo-1H-pyrazole-5-carboxylate: Contains a phenyl group instead of a trityl group, leading to different reactivity and applications.
4-Bromo-1H-pyrazole-5-carboxylate: A simpler derivative without the ethyl ester group, used in various synthetic applications.
Uniqueness
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is unique due to the presence of the trityl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, allowing for selective reactions and modifications.
Propriétés
Formule moléculaire |
C25H21BrN2O2 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
ethyl 4-bromo-2-tritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-30-24(29)23-22(26)18-27-28(23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
Clé InChI |
XMRKMPZJOVIISD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)
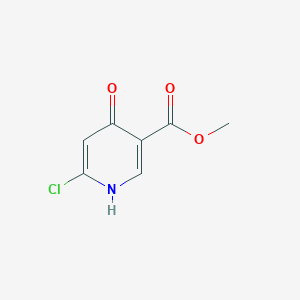
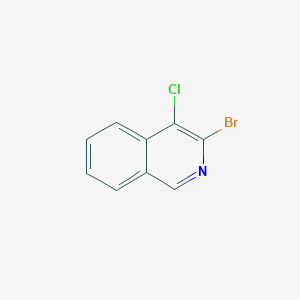
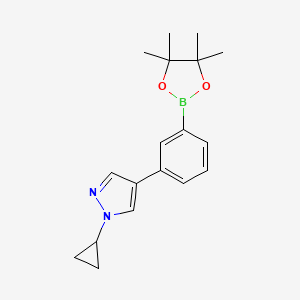

![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
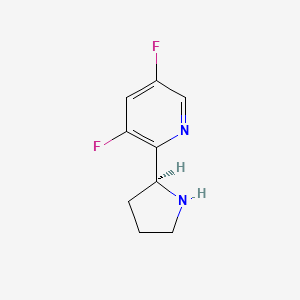
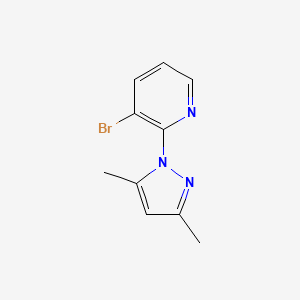
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
